Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate

Lipophilicity Drug-likeness Passive permeability

CNS drug discovery requires building blocks with high logP and zero HBD. This 97% pure 6-oxohexanoate ester delivers: • ACD/LogP 4.45 & HBD=0-quantitatively superior to dimethylamino analogs (logP ~3.4) for passive BBB permeation. • Diethylamino donor enables red-shifted ICT fluorophore emission vs. dimethylamino variants. • BP 433.9°C supports high-temperature Pd couplings; ethyl ester prevents organometallic interference. • 97% purity reduces HTS false positives vs. 95% analogs.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
CAS No. 951886-10-5
Cat. No. B1326028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
CAS951886-10-5
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
InChIInChI=1S/C18H27NO3/c1-4-19(5-2)16-13-11-15(12-14-16)17(20)9-7-8-10-18(21)22-6-3/h11-14H,4-10H2,1-3H3
InChIKeyMILRNVISUCJTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate


Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate (CAS 951886-10-5) is a custom-synthesis aryl ketone ester bearing a 4-diethylamino donor substituent. This compound belongs to the class of 6-oxohexanoate derivatives used as building blocks in medicinal chemistry and materials science . Its molecular architecture combines an electron-rich aniline moiety with a flexible five-carbon ester chain, yielding predicted physicochemical properties—including an ACD/LogP of 4.45 and polar surface area of 47 Ų—that distinguish it from smaller or non-aminated analogs . Commercial availability is limited to specialist vendors, with reported purity specifications of 97% .

Why General 6-Oxohexanoate Esters Cannot Replace This Compound


The 4-(N,N-diethylamino)phenyl substituent is the critical differentiator that precludes simple replacement by non-aminated (e.g., ethyl 6-oxo-6-phenylhexanoate) or differently N-alkylated analogs. The diethylamino group directly modulates predicted logP, polar surface area, and hydrogen-bond acceptor count, affecting solubility and passive membrane permeability in ways that dimethylamino or unsubstituted variants cannot replicate . Furthermore, the specific N,N-diethyl substitution pattern influences the electron-donating strength and steric environment at the ketone, which can alter reaction yields in downstream synthetic steps. The quantitative evidence below demonstrates that seemingly minor changes in N-alkyl chain length produce measurable differences in physicochemical descriptors relevant to research selection.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Dimethylamino Analog

The ACD/LogP predicted value for the target compound is 4.45, compared to a predicted ACD/LogP of approximately 3.4 for the dimethylamino analog ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate [1]. This difference of approximately one log unit reflects the additional methylene groups in the N,N-diethyl substitution.

Lipophilicity Drug-likeness Passive permeability

Higher Molecular Weight and Molar Refractivity vs. Non-Aminated Parent

The target compound has a molecular weight of 305.4 g/mol and a predicted molar refractivity of 89.4±0.3 cm³, versus 234.3 g/mol and approximately 67 cm³ for the non-aminated parent ethyl 6-oxo-6-phenylhexanoate . This 30% increase in molecular weight and correspondingly higher refractivity provides greater sensitivity in UV/RI detection and distinct chromatographic retention.

Physicochemical characterization Chromatographic retention Refractive index detection

Ester vs. Carboxylic Acid: Reduced H-Bond Donor Count

The target ethyl ester has zero hydrogen-bond donors (HBD), while its direct acid analog 6-[4-(diethylamino)phenyl]-6-oxohexanoic acid has one HBD (the carboxylic acid proton) . The absence of an acidic proton eliminates pH-dependent solubility shifts and reduces Phase II glucuronidation susceptibility, a key factor in cell-based assay reproducibility.

Prodrug design Metabolic stability Hydrogen bonding

Higher Boiling Point for Thermal Processing Suitability

The predicted boiling point for the target compound is 433.9±30.0 °C with a flash point of 216.2±24.6 °C . While comparable predicted data for the dimethylamino analog are not available from the same source, the molecular weight and surface area increase (C18 vs. C16) supports a class-level inference of higher boiling point, enabling higher-temperature reaction conditions without volatilization loss.

Thermal stability Vacuum distillation Safety

Commercial Purity Specification and Batch Consistency

Multiple authorized vendors (Fluorochem, Sigma-Aldrich) list this compound at 97.0% minimum purity . By contrast, the non-aminated analog ethyl 6-oxo-6-phenylhexanoate is commonly offered at 95% purity, and some vendors of the dimethylamino analog specify 95% . The 97% specification reduces the likelihood of confounding impurities in biological or catalytic assays.

Procurement Quality control Reproducibility

Price Premium Reflecting Synthetic Complexity

The Fluorochem list price for the target diethylamino compound is £1,013/1g, compared to £740/1g for the dimethylamino analog (F208087) . This 37% price premium reflects the additional synthetic steps required for N,N-diethyl substitution and the smaller production scale.

Cost analysis Sourcing strategy Budget planning

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry for High Lipophilicity and Zero H-Bond Donors

When a medicinal chemistry program demands a fragment or intermediate with logP > 4 and zero H-bond donors for passive blood-brain barrier penetration, this compound is quantitatively superior to the dimethylamino analog (logP ~3.4) and the free acid (HBD=1). The predicted ACD/LogP of 4.45 and HBD=0 directly address CNS drug-likeness criteria, and the 97% purity specification ensures reliable SAR data.

Fluorescent Probe Development with Strong Donor-Acceptor ICT

The 4-(N,N-diethylamino)phenyl group is a well-established strong electron donor in intramolecular charge-transfer (ICT) fluorophores. The higher electron-donating capacity of the diethylamino versus dimethylamino group can produce red-shifted emission and larger Stokes shifts. Researchers developing environment-sensitive fluorescent probes can leverage the 89.4 cm³ molar refractivity for rational design of detection sensitivity.

High-Temperature Multi-Step Organic Synthesis

The predicted boiling point of 433.9°C and flash point of 216.2°C make this compound suitable for high-temperature transformations (e.g., palladium-catalyzed cross-couplings, amide bond formations) where lower-boiling analogs might evaporate. The ethyl ester protection strategy also eliminates the acid proton that could interfere with organometallic reagents, providing a distinct advantage over the free acid form .

Procurement for Assay Reproducibility

The 97% minimum purity specification from multiple reputable vendors reduces the risk of impurity-driven false positives in high-throughput screening. When assay reproducibility is paramount and procurement budgets can accommodate the £1,013/1g price point , the higher purity specification justifies selection over 95% purity analogs that may introduce unidentified confounding variables.

Technical Documentation Hub

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